
1-(hydroxymethyl)-2,3-dihydro-1H-inden-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)-2,3-dihydro-1H-inden-2-ol is an organic compound with a unique structure that includes both hydroxyl and hydroxymethyl functional groups This compound is part of the indene family, which is known for its diverse chemical properties and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(hydroxymethyl)-2,3-dihydro-1H-inden-2-ol typically involves the hydroxymethylation of indene derivatives. One common method is the radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon . This process involves the use of photocatalysis and a phosphine additive to facilitate the reaction. The reaction conditions are generally mild, making it suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it economically viable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hydroxymethyl)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include various indene derivatives with modified functional groups, which can be further utilized in organic synthesis and industrial applications.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)-2,3-dihydro-1H-inden-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(hydroxymethyl)-2,3-dihydro-1H-inden-2-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Vergleich Mit ähnlichen Verbindungen
5-(Hydroxymethyl)furfural (HMF): A well-known renewable chemical intermediate used in the production of fuels and chemicals.
5-(Chloromethyl)furfural (CMF): A hydrophobic analog of HMF with enhanced stability.
5-(Ethoxymethyl)furfural (EMF): An ether derivative of HMF used in various chemical applications.
Uniqueness: 1-(Hydroxymethyl)-2,3-dihydro-1H-inden-2-ol is unique due to its indene backbone, which imparts distinct chemical properties compared to furan derivatives like HMF. The presence of both hydroxyl and hydroxymethyl groups allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C10H12O2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9-12H,5-6H2 |
InChI-Schlüssel |
RCGUUXSJFPLVHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B13334634.png)

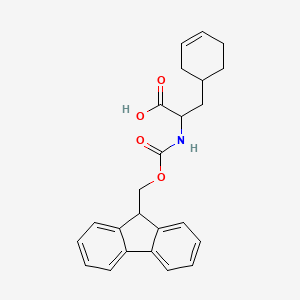
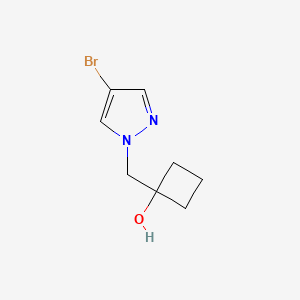
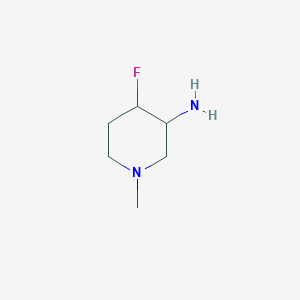
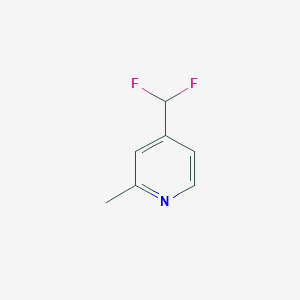

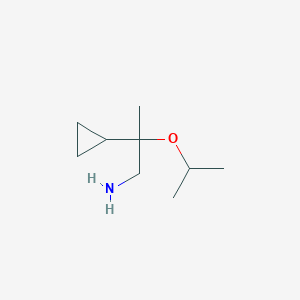
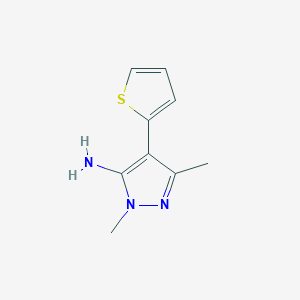

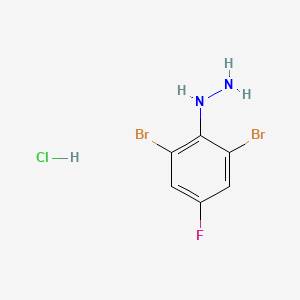
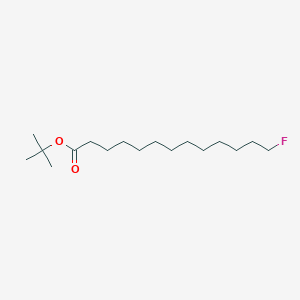
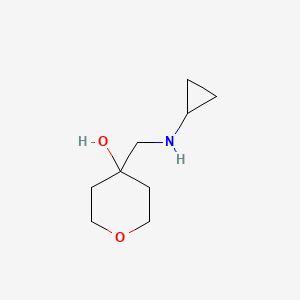
![methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13334713.png)
